molecular formula C17H19F3N4O2 B2423129 2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034557-45-2

2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2423129
CAS RN: 2034557-45-2
M. Wt: 368.36
InChI Key: QKIWAXQPJNNHMI-UHFFFAOYSA-N
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Description

This compound is a chemical substance . It is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . The compound is a pale yellow solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH adjustment . The synthesis route is simple and does not produce a large quantity of byproducts .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, as well as single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve the formation of a ring and the formation of a salt .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid . It has a melting point of 188–189 °C . The 1H NMR (200 MHz, DMSO) δ values are 8.63–8.48 (m, 2H), 8.15 (ddt, J = 5.0, 1.7, 0.7 Hz, 1H), 7.98 (s, 1H), 7.69 (ddd, J = 8.6, 7.1, 1.8 Hz, 1H), 7.64–7.59 (m, 2H), 7.32 (dt, J = 8.6, 1.1 Hz, 1H), 6.83 (ddt, J = 6.5, 5.0, 0.8 Hz, 1H) .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of heterocyclic chemistry often involves the synthesis of novel compounds with potential for various applications. For instance, the synthesis and insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis highlight the potential of such compounds in agricultural applications (Fadda et al., 2017). Similarly, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines showcases the chemical versatility and potential therapeutic applications of heterocyclic compounds (Palamarchuk et al., 2019).

Biological Assessments and Potential Applications

The biological importance of triazolo[1,5-a]pyridines synthesized from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates the ongoing research into compounds with potential medicinal applications (Zheng et al., 2014). Furthermore, the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives contribute to the search for new antimicrobial agents, highlighting the potential of such compounds in addressing resistance to conventional antibiotics (Abunada et al., 2008).

Future Directions

The compound and its derivatives could be further explored for their potential applications in medicinal chemistry . The synthesis methods could be optimized for industrial production . Further studies could also focus on understanding the mechanism of action and evaluating the safety and efficacy of the compound .

properties

IUPAC Name

2-phenylmethoxy-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c18-17(19,20)13-6-7-24-14(8-13)22-23-15(24)9-21-16(25)11-26-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIWAXQPJNNHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)COCC3=CC=CC=C3)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

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